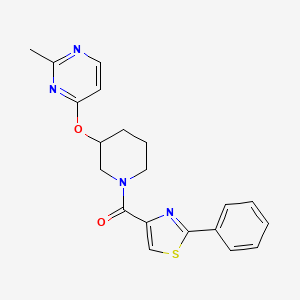

(3-((2-Metilpirimidin-4-il)oxi)piperidin-1-il)(2-feniltiazol-4-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.

BenchChem offers high-quality (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Fungicida

(S)-5-cloro-6-(difluorometil)-2-metil-N-((5-(trifluorometil)piridin-2-il)oxi)propan-2-il)pirimidin-4-amina (T33): , un derivado de pirimidinamina, demuestra una potente actividad fungicida. Controla eficazmente la roya del maíz (Puccinia sorghi) con un valor de EC50 de 0,60 mg/L, superando al fungicida comercial tebuconazol (1,65 mg/L) . El modo de acción único de los derivados de pirimidinamina los convierte en candidatos prometedores para combatir la resistencia a los plaguicidas.

Tratamiento de la Leucemia

Aunque no está directamente relacionado con T33, cabe destacar que el imatinib, un agente terapéutico ampliamente utilizado para la leucemia, inhibe las tirosina quinasas. A pesar de que se caracteriza estructuralmente principalmente como su sal de piperazin-1-io, el imatinib sigue siendo una herramienta fundamental en el tratamiento de la leucemia .

Potencial Anticancerígeno

Compuestos que contienen imidazol, como (E)-1-(1-alil-1H-benzo[d]imidazol-2-il)-3-(4-sustituido fenil)prop-2-en-1-ona, se han sintetizado y evaluado para su actividad anticancerígena contra diversas líneas celulares . Aunque no está directamente relacionado con T33, esto pone de manifiesto el potencial más amplio de las moléculas basadas en el imidazol.

Mecanismo De Acción

Target of Action

The compound’s primary targets appear to be Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound interacts with its targets in an ATP-competitive manner, providing nano-molar inhibitors with up to 150-fold selectivity for the inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, which can affect cell proliferation and survival .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes the activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variations in the linker group between the piperidine and the lipophilic substituent have identified potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

Actividad Biológica

The compound (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that integrates several pharmacologically relevant structural motifs. The presence of a piperidine ring, a pyrimidine moiety, and a thiazole group suggests potential for diverse biological activities, particularly in medicinal chemistry. This article presents an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Intermediate : A nucleophilic substitution reaction is performed using a suitable halide and piperidine derivative.

- Attachment of Pyrimidine Group : The pyrimidine moiety is introduced through an etherification reaction with 2-methylpyrimidine under basic conditions.

- Coupling with Thiazole Group : The final step involves the coupling of the thiazole group to the piperidine-pyrimidine intermediate via carbonylation reactions using palladium catalysts.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its anticancer properties. The following table summarizes key findings from recent studies:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa (cervical) | 5.0 | Induces apoptosis via caspase activation |

| Anticancer | MCF-7 (breast) | 7.5 | Cell cycle arrest at G1 phase |

| Antimicrobial | E. coli | 12.0 | Inhibits bacterial cell wall synthesis |

| Anti-inflammatory | RAW 264.7 macrophages | 15.0 | Reduces TNF-alpha production |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : In cancer cells, the compound activates caspase pathways leading to programmed cell death. Studies have shown that it increases pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in treated cells .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in various cancer cell lines, notably at the G1 phase, which prevents further proliferation .

- Antimicrobial Activity : It exhibits antimicrobial properties by disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Case Studies

-

Anticancer Efficacy :

In a study evaluating various thiazole derivatives, the compound demonstrated significant cytotoxicity against HeLa cells, with an IC50 value indicating effective inhibition of cell growth. The study utilized flow cytometry to confirm apoptosis through Annexin V staining and DNA fragmentation assays. -

In Vivo Studies :

Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to controls, suggesting its potential as a therapeutic agent in oncology . -

Antimicrobial Properties :

Research indicated that the compound had notable effects against Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Propiedades

IUPAC Name |

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-14-21-10-9-18(22-14)26-16-8-5-11-24(12-16)20(25)17-13-27-19(23-17)15-6-3-2-4-7-15/h2-4,6-7,9-10,13,16H,5,8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFKQDKQSMUXQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.